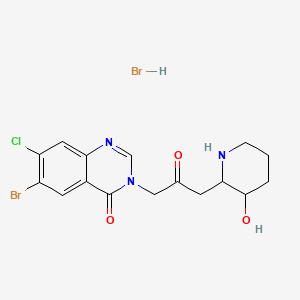

4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide

Vue d'ensemble

Description

CP-60949-4 est un composé chimique bioactif connu pour ses applications potentielles dans divers domaines scientifiques. Il s'agit d'un dérivé de la quinazoline, ce qui signifie qu'il appartient à une classe de composés organiques contenant un système cyclique quinazoline. Ce composé a été étudié pour ses activités biologiques et ses utilisations thérapeutiques potentielles .

Méthodes De Préparation

La synthèse de CP-60949-4 implique plusieurs étapes, commençant par la préparation du système cyclique quinazoline. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle quinazoline : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle quinazoline.

Bromation et chloration : Le cycle quinazoline est ensuite bromé et chloré pour introduire des atomes de brome et de chlore à des positions spécifiques.

Introduction de la partie pipéridine : Un cycle pipéridine est introduit dans la molécule par une série de réactions, y compris une substitution nucléophile et une réduction.

Modifications finales :

Les méthodes de production industrielle pour CP-60949-4 impliqueraient probablement l'optimisation de ces voies de synthèse pour une production à grande échelle, en garantissant un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

CP-60949-4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.

Substitution : Des réactions de substitution nucléophile et électrophile peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels sur le cycle quinazoline.

Hydrolyse : Le composé peut subir une hydrolyse pour se décomposer en fragments plus petits.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution et d'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

CP-60949-4 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et ses interactions avec les macromolécules biologiques.

Médecine : CP-60949-4 est étudié pour ses utilisations thérapeutiques potentielles, y compris sa capacité à moduler des voies biologiques spécifiques et son potentiel en tant que candidat médicament.

Industrie : Le composé peut avoir des applications dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels

Mécanisme d'action

Le mécanisme d'action de CP-60949-4 implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. On pense que le composé exerce ses effets en se liant à certaines protéines ou enzymes, modulant ainsi leur activité. Cela peut entraîner des changements dans les processus et les voies cellulaires, conduisant finalement aux effets biologiques observés. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais elles devraient inclure des protéines régulatrices clés et des voies de signalisation .

Applications De Recherche Scientifique

The compound "4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide" is related to several applications, primarily through its association with halofuginone, an anticoccidial drug . This compound, part of the broader 4(3H)-quinazolinone family, exhibits various biological activities, making it relevant in medicinal chemistry and veterinary medicine .

Synthesis and Properties

7-bromo-6-chloro-4(3H)-quinazolinone is a key intermediate in the synthesis of halofuginone . A method for preparing 7-bromo-6-chloro-4(3H)-quinazolinone involves reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate . The synthesis process is designed to be simple, cost-effective, and suitable for industrial mass production, with the potential for solvent recovery and reuse .

Anticoccidial Drug

Halofuginone hydrobromide, which contains the quinazolinone structure, is used as an anticoccidial drug in veterinary medicine . It is effective against coccidiosis, a parasitic disease affecting poultry and livestock . Halofuginone's anticoccidial action involves reducing the number of sporulated oocysts, which are crucial for the parasite's reproduction .

Other Potential Activities

Mécanisme D'action

The mechanism of action of CP-60949-4 involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are likely to include key regulatory proteins and signaling pathways .

Comparaison Avec Des Composés Similaires

CP-60949-4 peut être comparé à d'autres dérivés de la quinazoline, tels que :

Gefitinib : Un dérivé de la quinazoline utilisé comme médicament anticancéreux.

Erlotinib : Un autre médicament anticancéreux à base de quinazoline.

Lapatinib : Un dérivé de la quinazoline utilisé dans le traitement du cancer du sein.

Ce qui distingue CP-60949-4 de ces composés est sa combinaison unique de groupes fonctionnels et ses activités biologiques spécifiques.

Activité Biologique

4(3H)-Quinazolinone, specifically the compound 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide , is a member of the quinazolinone family known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone can be summarized as follows:

- Molecular Formula : C15H17BrClN3O3

- CAS Number : 55837-20-2

- Molecular Weight : 392.67 g/mol

Anticancer Activity

Research indicates that 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl) exhibits significant anticancer properties. It acts as a high-affinity competitive inhibitor of prolyl-tRNA synthetase with an inhibition constant (Ki) of 18.3 nM . This inhibition leads to the blockade of matrix metalloproteinase 2 (MMP2), which is crucial in cancer metastasis. In vivo studies have shown that this compound inhibits lung metastasis in bladder cancer models and reduces ECM invasion .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial effects. A review highlighted that derivatives of 4(3H)-quinazolinone exhibit promising antibacterial activity against various pathogens, including drug-resistant strains . The mechanism often involves disrupting bacterial protein synthesis, making it a candidate for new antibiotic development.

Antiparasitic Effects

In veterinary medicine, the hydrobromide form of this compound has demonstrated efficacy against coccidiosis in poultry and livestock. It was observed to have a threefold increase in anticoccidial activity compared to its racemic counterparts while maintaining a lower toxicity profile . This makes it suitable for use in veterinary drugs aimed at controlling parasitic infections.

Immunomodulatory Effects

Recent studies have indicated that this quinazolinone derivative can modulate immune responses, particularly by inhibiting Th17-driven autoimmunity in mouse models of multiple sclerosis. It activates the amino acid response (AAR) pathway, suggesting potential applications in autoimmune disease management .

Table 1: Summary of Biological Activities

Experimental Data

In one study evaluating the anticoccidial activity of various quinazolinone derivatives, it was found that treatment with 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl) resulted in significant reductions in intestinal lesions and increased survival rates among infected subjects .

Propriétés

Numéro CAS |

17518-97-7 |

|---|---|

Formule moléculaire |

C16H18Br2ClN3O3 |

Poids moléculaire |

495.6 g/mol |

Nom IUPAC |

6-bromo-7-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-5-10-13(6-12(11)18)20-8-21(16(10)24)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H |

Clé InChI |

BGPVYCRBEGHEHO-UHFFFAOYSA-N |

SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Br)Cl)O.Br |

SMILES canonique |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Br)Cl)O.Br |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CP 60949-4; CP60949-4; CP-609494. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.